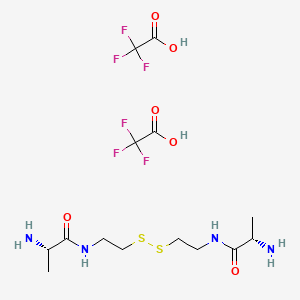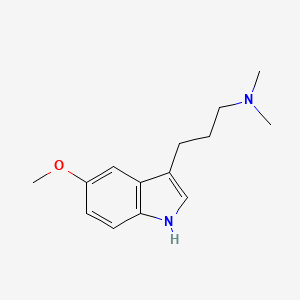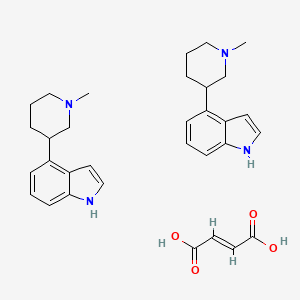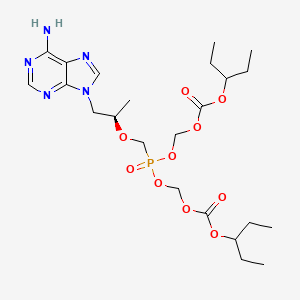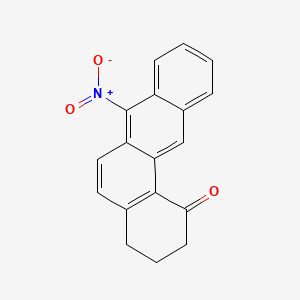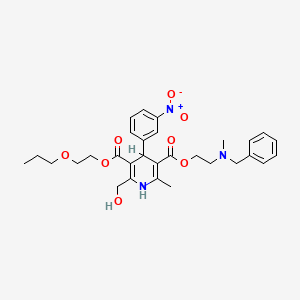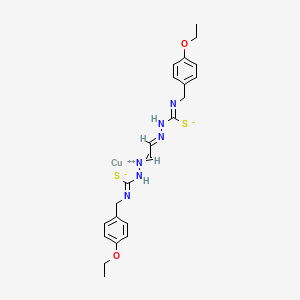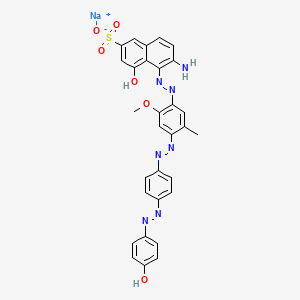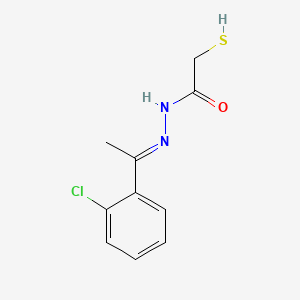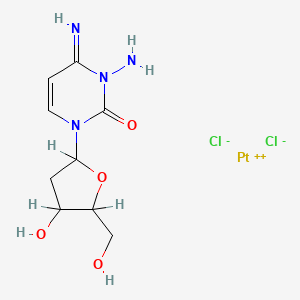
3-Amino-2'-deoxycytidinedichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2’-deoxycytidinedichloroplatinum(II): is a platinum-based compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a platinum atom coordinated with 3-amino-2’-deoxycytidine and two chloride ions. Its unique structure allows it to interact with biological molecules, making it a subject of study in medicinal chemistry and other research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2’-deoxycytidinedichloroplatinum(II) typically involves the reaction of 3-amino-2’-deoxycytidine with a platinum precursor, such as potassium tetrachloroplatinate(II). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Amino-2’-deoxycytidine+K2[PtCl4]→3-Amino-2’-deoxycytidinedichloroplatinum(II)+2KCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2’-deoxycytidinedichloroplatinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as water or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically involve aqueous solutions and mild temperatures. Common reagents include water, ammonia, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products depend on the specific reagents used and the reaction conditions
Scientific Research Applications
Chemistry: 3-Amino-2’-deoxycytidinedichloroplatinum(II) is used in coordination chemistry studies to understand the behavior of platinum complexes and their interactions with other molecules.
Biology: In biological research, this compound is studied for its interactions with nucleic acids and proteins. It can form adducts with DNA, which is useful for understanding the mechanisms of platinum-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to bind to DNA and disrupt cellular processes makes it a candidate for further investigation in cancer therapy.
Industry: While its industrial applications are less explored, the compound’s unique properties may find use in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Amino-2’-deoxycytidinedichloroplatinum(II) involves its interaction with DNA. The compound binds to the N7 position of guanine bases in DNA, forming cross-links that disrupt the DNA structure. This interference with DNA replication and transcription can lead to cell death, making it a potential anticancer agent. The molecular targets include DNA and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also binds to DNA but has different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum compound with a distinct ligand structure, used in the treatment of colorectal cancer.
Uniqueness: 3-Amino-2’-deoxycytidinedichloroplatinum(II) is unique due to its specific ligand, 3-amino-2’-deoxycytidine, which may offer different binding properties and biological effects compared to other platinum-based compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
84738-87-4 |
|---|---|
Molecular Formula |
C9H14Cl2N4O4Pt |
Molecular Weight |
508.22 g/mol |
IUPAC Name |
3-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,10,14-15H,3-4,11H2;2*1H;/q;;;+2/p-2 |
InChI Key |
GCOYLQRTUNSACO-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)N(C2=O)N)CO)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


